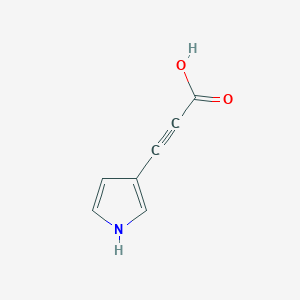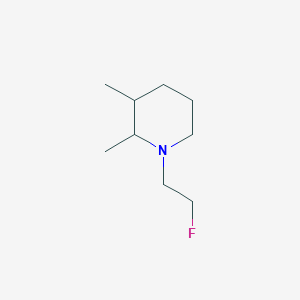![molecular formula C14H21BrO B13193074 {[2-(Bromomethyl)-2,3-dimethylbutoxy]methyl}benzene](/img/structure/B13193074.png)
{[2-(Bromomethyl)-2,3-dimethylbutoxy]methyl}benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
{[2-(Bromomethyl)-2,3-dimethylbutoxy]methyl}benzene is an organic compound that features a benzene ring substituted with a bromomethyl group and a 2,3-dimethylbutoxy group
Preparation Methods
The synthesis of {[2-(Bromomethyl)-2,3-dimethylbutoxy]methyl}benzene typically involves the bromination of a suitable precursor. One common method is the reaction of 2,3-dimethylbutanol with benzyl bromide in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
{[2-(Bromomethyl)-2,3-dimethylbutoxy]methyl}benzene undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as hydroxide, cyanide, or amine groups.
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or carboxylic acids, depending on the oxidizing agent used.
Reduction Reactions: Reduction of the bromomethyl group can yield the corresponding methyl derivative. Common reagents used in these reactions include sodium hydroxide for substitution, potassium permanganate for oxidation, and lithium aluminum hydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
{[2-(Bromomethyl)-2,3-dimethylbutoxy]methyl}benzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block for designing new compounds.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.
Industry: Used in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of {[2-(Bromomethyl)-2,3-dimethylbutoxy]methyl}benzene involves its interaction with molecular targets such as enzymes and receptors. The bromomethyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of their activity. The 2,3-dimethylbutoxy group may enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and increasing its bioavailability.
Comparison with Similar Compounds
Similar compounds to {[2-(Bromomethyl)-2,3-dimethylbutoxy]methyl}benzene include:
{[2-(Chloromethyl)-2,3-dimethylbutoxy]methyl}benzene: Similar structure but with a chloromethyl group instead of a bromomethyl group. It may exhibit different reactivity and biological activity.
{[2-(Bromomethyl)-2,3-dimethylbutoxy]methyl}toluene: Similar structure but with a toluene ring instead of a benzene ring. This compound may have different physical and chemical properties.
{[2-(Bromomethyl)-2,3-dimethylbutoxy]methyl}phenol: Similar structure but with a phenol group instead of a benzene ring. This compound may have different applications in chemistry and biology.
Properties
Molecular Formula |
C14H21BrO |
|---|---|
Molecular Weight |
285.22 g/mol |
IUPAC Name |
[2-(bromomethyl)-2,3-dimethylbutoxy]methylbenzene |
InChI |
InChI=1S/C14H21BrO/c1-12(2)14(3,10-15)11-16-9-13-7-5-4-6-8-13/h4-8,12H,9-11H2,1-3H3 |
InChI Key |
YAUHLKQQOLMDDT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C)(COCC1=CC=CC=C1)CBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



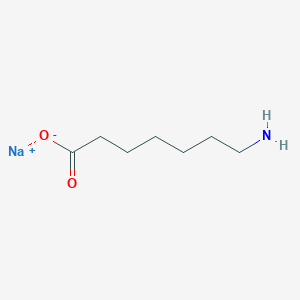
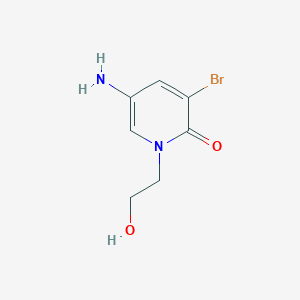
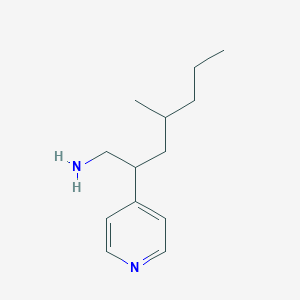

![1-Propyl-1H-imidazo[4,5-c]pyridin-4-amine](/img/structure/B13193018.png)
![Methyl 2-[2-(3-fluoro-2-nitrophenyl)-5-methyl-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate](/img/structure/B13193024.png)

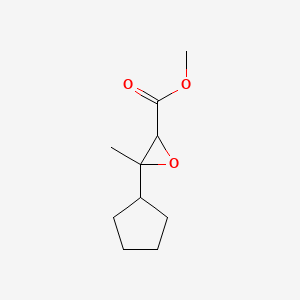
![1-Chloro-4-[(trifluoromethyl)sulfanyl]butane](/img/structure/B13193049.png)

![N-[2-(trifluoromethyl)benzyl]propan-1-amine](/img/structure/B13193060.png)
